molecular formula C9H18N2O4 B13848651 Threoninyl-Valine CAS No. 5616-75-1

Threoninyl-Valine

Cat. No.: B13848651
CAS No.: 5616-75-1
M. Wt: 218.25 g/mol
InChI Key: CKHWEVXPLJBEOZ-UHFFFAOYSA-N
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Description

Threoninyl-Valine is a dipeptide composed of the amino acids threonine and valine. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is an incomplete breakdown product of protein digestion or protein catabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Threoninyl-Valine can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Threoninyl-Valine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the dipeptide into its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the dipeptide.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols .

Scientific Research Applications

Threoninyl-Valine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Threoninyl-Valine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release threonine and valine, which are essential amino acids. These amino acids play crucial roles in protein synthesis, energy metabolism, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Threoninyl-Valine is unique due to its specific combination of threonine and valine, which imparts distinct biochemical properties. Its role in protein metabolism and potential therapeutic applications make it a compound of interest in various fields of research .

Properties

IUPAC Name

2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHWEVXPLJBEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971538
Record name N-(2-Amino-1,3-dihydroxybutylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-75-1
Record name NSC81150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1,3-dihydroxybutylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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